

A Comparative Spectroscopic Analysis of Terephthalbis(p-phenetidine) and its Analogues

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Compound of Interest

Compound Name: Terephthalbis(p-phenetidine)

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This guide provides a detailed spectroscopic comparison of **Terephthalbis(p-phenetidine)** and its analogues, a class of Schiff bases synthesized from terephthalaldehyde. The analysis focuses on data obtained from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This information is crucial for researchers and scientists involved in the characterization of novel compounds and in the field of drug development where Schiff bases are of significant interest.

Structural Overview

Terephthalbis(p-phenetidine) is a symmetrical Schiff base formed by the condensation reaction of one mole of terephthalaldehyde with two moles of p-phenetidine. Its analogues are typically formed by reacting terephthalaldehyde with different substituted anilines, leading to variations in the peripheral substituents while maintaining the core terephthalaldehyde-derived structure. This comparative guide will focus on analogues derived from 2-aminophenol and 2-aminothiophenol.

Data Presentation

The following tables summarize the key spectroscopic data for **Terephthalbis(p-phenetidine)** and its analogues.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)

Compound	$\nu(\text{C=N})$ Imine	$\nu(\text{C-O})$ Ether/Phenol	Other Key Vibrations
Terephthalbis(p-phenetidine)	~1620	~1240 (Aryl-O)	~2980 (Aliphatic C-H), ~3050 (Aromatic C-H)
Analogue 1: Terephthalbis(2-aminophenol)	~1620	~1275 (Phenolic C-O)	~3400 (Broad, O-H)
Analogue 2: Terephthalbis(2-aminothiophenol)	~1615	-	~2550 (S-H, often weak or absent), ~750 (C-S)

Note: The data for **Terephthalbis(p-phenetidine)** is estimated based on typical values for similar Schiff bases. Data for analogues are derived from published literature.[\[1\]](#)

Table 2: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	$-\text{CH=N}-$ (Azomethine)	Aromatic Protons	Other Key Protons
Terephthalbis(p-phenetidine)	~8.5-8.7 (s)	~7.0-8.0 (m)	~4.1 (q, $-\text{O}-\text{CH}_2-$), ~1.4 (t, $-\text{CH}_3$)
Analogue 1: Terephthalbis(2-aminophenol)	~8.9 (s)	~6.8-7.9 (m)	~9.8 (s, broad, -OH)
Analogue 2: Terephthalbis(2-aminothiophenol)	~8.8 (s)	~7.1-8.0 (m)	~3.5 (s, broad, -SH)

Note: Chemical shifts are dependent on the solvent used (typically DMSO-d_6 or CDCl_3). Data for analogues are derived from published literature.[\[1\]](#)[\[2\]](#)

Table 3: UV-Visible Spectroscopic Data (λ_{max} , nm)

Compound	$\pi \rightarrow \pi^*$ Transitions	$n \rightarrow \pi^*$ Transitions	Solvent
Terephthalbis(p-phenetidine)	~270, ~360	~430	DMSO
Analogue 1 (Schiff Base Ligand H ₂ L)	303	365	DMSO[3]
Generic Schiff Bases	244-277	359-363	Dichloromethane[4]

Note: The absorption maxima can vary based on the solvent and the specific electronic environment of the chromophore.[3][4][5]

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Formula	Calculated Molar Mass (g/mol)	Observed Molecular Ion [M] ⁺
Terephthalbis(p-phenetidine)	C ₂₄ H ₂₄ N ₂ O ₂	372.47	372
Analogue 3: Terephthalbis(5-nitro-2-hydroxyaniline)	C ₂₀ H ₁₄ N ₄ O ₆	406.35	406[2][6]
Analogue 4: Terephthalbis(4-aminobenzoic acid)	C ₂₂ H ₁₆ N ₂ O ₄	372.38	372[2][6]

Note: Data for analogues are derived from published literature.[2][6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of Schiff bases like **Terephthalbis(p-phenetidine)** and its analogues.

Synthesis of Schiff Bases

A common method for the synthesis of these compounds is through a condensation reaction.^[1]
^[2]

- Reactants: Terephthalaldehyde (1 mmol) and the respective primary amine (e.g., p-phenetidine, 2-aminophenol) (2 mmol) are used in a 1:2 molar ratio.
- Solvent: Absolute ethanol or methanol is typically used as the reaction solvent.
- Procedure: The amine is added to a hot ethanolic solution of terephthalaldehyde. The mixture is then refluxed for a period of 2 to 4 hours.
- Isolation: The resulting precipitate is filtered while hot, washed with a warm solvent (e.g., ethanol), and then dried, often in a vacuum desiccator.

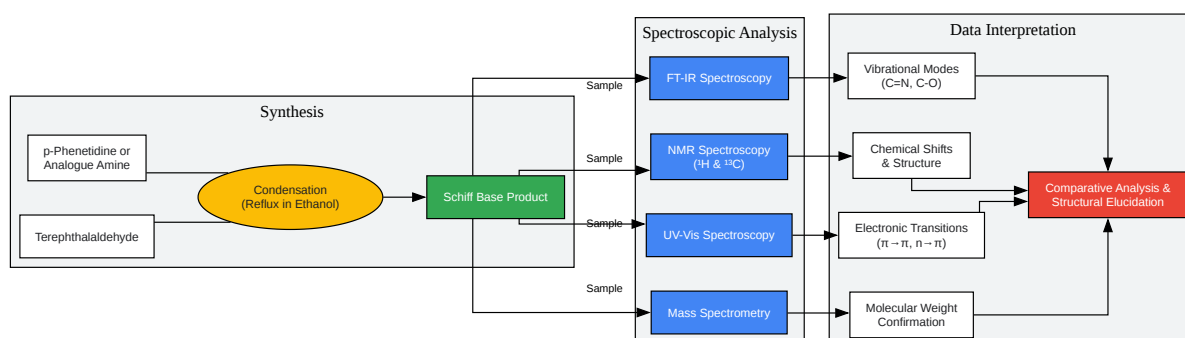
Spectroscopic Characterization

- FT-IR Spectroscopy:
 - Instrument: A spectrometer such as a Shimadzu FT-IR spectrophotometer is used.^[5]^[7]
 - Sample Preparation: Samples are typically prepared as KBr pellets.^[3]
 - Analysis: Spectra are recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
^[3]^[7]
- NMR Spectroscopy:
 - Instrument: A Bruker AVANCE 300 or 500 MHz spectrometer is commonly employed.^[3]^[8]
 - Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as DMSO- d_6 or CDCl_3 .
 - Analysis: ^1H and ^{13}C NMR spectra are recorded, with chemical shifts referenced to the internal solvent signal.^[8]
- UV-Visible Spectroscopy:
 - Instrument: A PerkinElmer Lambda 25 UV-Vis Spectrometer or similar is used.^[4]

- Sample Preparation: Solutions of the compounds are prepared in a suitable solvent like DMSO or dichloromethane at a concentration of approximately 1×10^{-5} M.[3]
- Analysis: The electronic absorption spectra are recorded over a range of 200-800 nm.[3]
- Mass Spectrometry:
 - Technique: Electron Ionization (EI) mass spectrometry is often used to determine the molecular weight.
 - Analysis: The mass spectra are analyzed for the molecular ion peak $[M]^+$, which confirms the expected molecular weight of the synthesized compound.[2]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **Terephthalbis(p-phenetidine)** and its analogues.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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